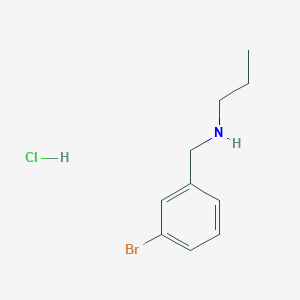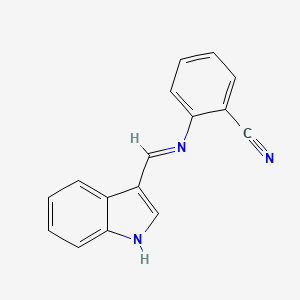![molecular formula C15H19N3O4 B2608703 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 930495-18-4](/img/structure/B2608703.png)
1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
The exact mass of the compound 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
Research on related pyrimidine compounds has demonstrated their significance in the inhibition of key enzymes such as dihydrofolic reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, an essential cofactor in the synthesis of nucleotides. Studies by Baker et al. (1966) on analogs of tetrahydrofolic acid revealed insights into the hydrophobic bonding to dihydrofolic reductase, suggesting potential applications of pyrimidine derivatives in therapeutic interventions targeting enzyme inhibition pathways B. R. Baker, B. Ho, J. Coward, D. Santi, 1966.
Antimicrobial and Antitumor Applications
The development of novel pyrimidine derivatives has also been explored for their antimicrobial and antitumor properties. Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity, indicating the potential of such compounds in combating microbial infections V. L. Gein, V. V. Mishunin, E. P. Tsyplyakova, O. V. Vinokurova, M. I. Vakhrin, 2009. Furthermore, Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine with significant activity against the Walker 256 carcinosarcoma in rats, highlighting the anticancer potential of pyrimidine derivatives E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980.
Redox Catalysis and Oxidation Processes
The pyridodipyrimidine compounds, a related category of the pyrimidine derivatives, have been identified as effective redox catalysts. Research by Yoneda et al. (1981) on autorecycling oxidation of alcohols catalyzed by pyridodipyrimidines showcases the utility of these compounds in chemical synthesis and industrial applications, providing a model for NAD(P)+ redox processes F. Yoneda, H. Yamato, M. Ono, 1981.
Synthesis and Evaluation of Bioactive Derivatives
The exploration into the synthesis of bioactive derivatives of pyrimidine has been a significant area of research, with applications ranging from antibacterial and antifungal to antitumor activities. Shanmugasundaram et al. (2011) synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives and evaluated their biological activities, demonstrating the broad spectrum of potential pharmacological applications of these compounds P. Shanmugasundaram, N. Harikrishnan, M. V. Aanandini, M. Kumar, J. Sateesh, 2011.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-7(2)6-18-12-11(13(19)17-15(18)22)9(14(20)21)5-10(16-12)8(3)4/h5,7-8H,6H2,1-4H3,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKISIZGBLPYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)

![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)


![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)
![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)

